IDO1 Inhibition: Nanomolar Potency in Human Whole Blood versus HeLa Cell Assays
4-Chloro-7-methoxyindoline-2,3-dione exhibits sub-micromolar inhibition of IDO1 in a physiologically relevant human whole blood assay (IC₅₀ = 158 nM) [1]. This potency is maintained in IFNγ-stimulated human HeLa cells with pre-incubation (IC₅₀ = 4 nM) [2]. Notably, a structurally distinct comparator compound (CHEMBL4791270) displays an IC₅₀ of 261 nM in the same HeLa cell assay, representing a >60-fold difference in cellular potency [3].
| Evidence Dimension | IDO1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ = 158 nM (whole blood); IC₅₀ = 4 nM (HeLa cells) |
| Comparator Or Baseline | CHEMBL4791270 (structurally distinct comparator) IC₅₀ = 261 nM (HeLa cells) |
| Quantified Difference | ~65-fold difference in HeLa cell IC₅₀ (4 nM vs 261 nM) |
| Conditions | Human whole blood stimulated with IFNγ/LPS for 18 h; HeLa cells stimulated with IFNγ for 18 h |
Why This Matters
Demonstrates that this specific substitution pattern confers IDO1 inhibitory potency in human whole blood and cellular contexts, a critical parameter for selecting an in vitro probe for immuno-oncology target validation.
- [1] BindingDB. BDBM50550033: 4-Chloro-7-methoxyindoline-2,3-dione IDO1 Whole Blood IC₅₀ Data. Accessed 2026. View Source
- [2] BindingDB. BDBM50550037: 4-Chloro-7-methoxyindoline-2,3-dione IDO1 HeLa Cell IC₅₀ Data. Accessed 2026. View Source
- [3] BindingDB. BDBM50550033: CHEMBL4791270 IDO1 HeLa Cell IC₅₀ Comparator Data. Accessed 2026. View Source
